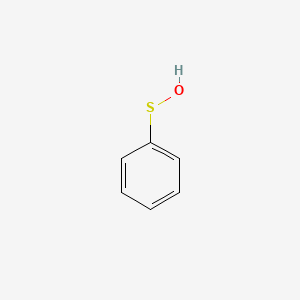
N-benzyl-N-methylprop-2-yn-1-amine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methylprop-2-yn-1-amine oxide is a derivative of pargyline, a monoamine oxidase inhibitor. Pargyline is known for its antihypertensive properties and its ability to inhibit the metabolism of catecholamines and tyramine within presynaptic nerve terminals . This compound is formed through the oxidation of pargyline and has been studied for its various chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylprop-2-yn-1-amine oxide can be synthesized through the peroxidative N-oxidation of pargyline. This involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent like methanol and may be catalyzed by transition metal complexes to enhance the yield and selectivity of the N-oxide product .
Industrial Production Methods
While specific industrial production methods for pargyline N-oxide are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may be optimized for higher yields and purity through continuous flow reactors and advanced catalytic systems .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-methylprop-2-yn-1-amine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides, thiols, and amines can react with the N-oxide under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amines, and substituted amine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-benzyl-N-methylprop-2-yn-1-amine oxide has been studied for its applications in various fields:
Mecanismo De Acción
N-benzyl-N-methylprop-2-yn-1-amine oxide exerts its effects by inhibiting the activity of monoamine oxidase, particularly the B isoform (MAO-B). This inhibition prevents the breakdown of monoamine neurotransmitters, increasing their availability in the synaptic cleft . The compound targets the active site of the enzyme, forming a stable complex that reduces its catalytic activity. This leads to increased levels of neurotransmitters like dopamine, serotonin, and norepinephrine, which are involved in regulating mood, cognition, and cardiovascular functions .
Comparación Con Compuestos Similares
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.
Phenelzine: A non-selective MAO inhibitor used as an antidepressant.
Uniqueness
Unlike other MAO inhibitors, it has been studied for its dual role in cardiovascular and neurological health .
Propiedades
Número CAS |
74796-01-3 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-benzyl-N-methylprop-2-yn-1-amine oxide |
InChI |
InChI=1S/C11H13NO/c1-3-9-12(2,13)10-11-7-5-4-6-8-11/h1,4-8H,9-10H2,2H3 |
Clave InChI |
NZCJCBZLNHDNCR-UHFFFAOYSA-N |
SMILES |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
SMILES canónico |
C[N+](CC#C)(CC1=CC=CC=C1)[O-] |
Sinónimos |
pargyline N-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


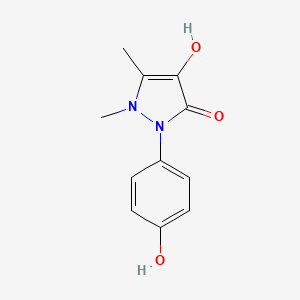
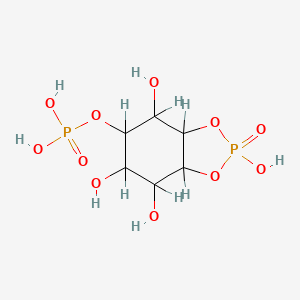
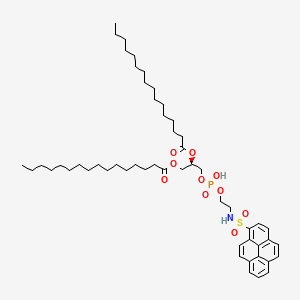
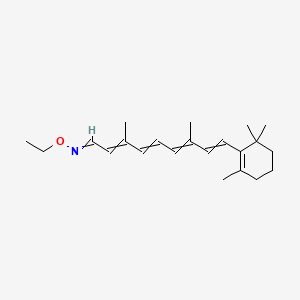

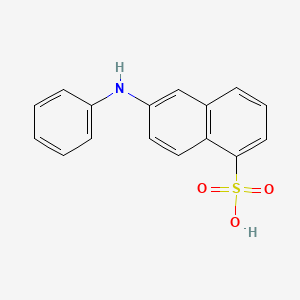
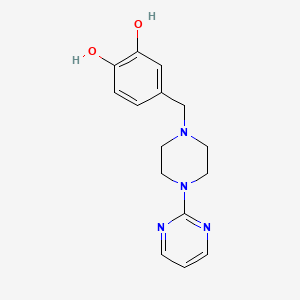
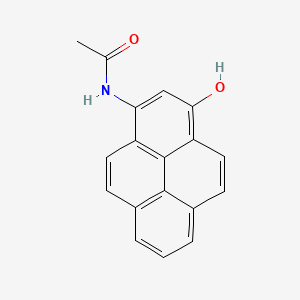
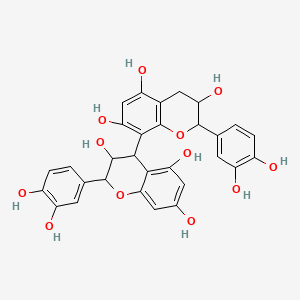
![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)
![2-[(4-Bromobenzyl)oxy]acetic acid](/img/structure/B1201861.png)
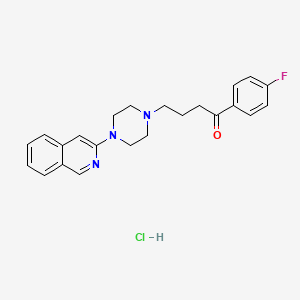
![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
